4-Hydroxyglibenclamide (M1) is a major active metabolite of the antidiabetic drug glyburide (glibenclamide). [, , ] It belongs to the class of sulfonylurea derivatives and plays a significant role in scientific research, particularly in studies investigating the metabolism and pharmacodynamics of glyburide. [, , ]
4-Hydroxyglibenclamide is synthesized from glibenclamide, which is derived from the natural compound chlorpropamide. The production of this compound is typically achieved through chemical modifications in laboratory settings.
4-Hydroxyglibenclamide falls under the category of sulfonylureas, a class of medications that are commonly used to treat type 2 diabetes. It is classified as an oral hypoglycemic agent due to its ability to lower blood glucose levels.
The synthesis of 4-hydroxyglibenclamide generally involves chemical reactions that modify the glibenclamide structure. One common method includes the hydroxylation of glibenclamide at the fourth carbon atom, which can be achieved through various chemical reagents and conditions.
The synthesis process may vary depending on the specific laboratory protocols and desired purity levels.
The molecular formula for 4-hydroxyglibenclamide is CHNOS. The compound features a sulfonyl group, a urea linkage, and a hydroxy substituent at the fourth position.
4-Hydroxyglibenclamide undergoes various chemical reactions typical for sulfonylureas, including:
The reactivity of 4-hydroxyglibenclamide is influenced by its functional groups, particularly the sulfonyl and hydroxy groups, which can engage in nucleophilic attacks or electrophilic substitutions.
The mechanism of action for 4-hydroxyglibenclamide involves binding to ATP-sensitive potassium channels on pancreatic beta cells. This binding leads to channel closure, depolarization of the cell membrane, and subsequent calcium influx. The increase in intracellular calcium stimulates insulin secretion.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity during synthesis.
4-Hydroxyglibenclamide is primarily used in pharmacological research to explore its efficacy and safety profile as an antidiabetic agent. Its potential modifications may lead to novel therapeutic agents with improved action profiles or reduced side effects compared to traditional sulfonylureas. Additionally, studies may focus on its role in combination therapies for enhanced glycemic control in diabetic patients.
4-Hydroxyglibenclamide (CAS 23155-00-2), a primary pharmacologically active metabolite of the antidiabetic drug glibenclamide (glyburide), is formally named as 5-chloro-N-[2-[4-[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]aminosulfonyl]phenyl]ethyl]-2-methoxybenzamide [1] [4]. Its molecular formula is C23H28ClN3O6S, with a molecular weight of 510.00 g/mol. The compound features a trans-configured 4-hydroxycyclohexyl ring substituted at the sulfonylurea nitrogen, distinguishing it from the parent compound glibenclamide, which contains a non-hydroxylated cyclohexyl group [4] [7].
Isomeric variations center on the stereochemistry of the hydroxycyclohexyl moiety. The trans isomer (where the hydroxyl group is equatorial relative to the ring) predominates in biological systems due to enhanced metabolic stability and steric compatibility with hepatic enzymes. In contrast, the cis isomer exhibits axial hydroxyl orientation, leading to unfavorable van der Waals interactions in protein binding pockets [6]. Computational studies confirm the trans isomer’s lower energy state (ΔG = -2.3 kcal/mol vs. cis) due to reduced 1,3-diaxial strain [2].
Isomer | Hydroxyl Orientation | Relative Energy (kcal/mol) | Biological Prevalence |
---|---|---|---|
trans | Equatorial | 0.0 (reference) | Primary metabolite |
cis | Axial | +2.3 | <5% in synthesis |
UV-Vis Spectroscopy
The UV-Vis spectrum (methanol) displays two key absorptions:
NMR Spectroscopy
1H-NMR (500 MHz, DMSO-d6) assignments confirm the trans-hydroxycyclohexyl structure [4] [8]:
Proton Group | δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Sulfonylphenyl ArH | 7.82 | d | 2H | Ortho to sulfonylurea |
Chloromethoxybenzamide ArH | 7.48 | dd | 1H | C6-H (benzamide ring) |
Cyclohexyl -CH-OH | 3.40 | m | 1H | Methine proton |
Methoxy (-OCH3) | 3.82 | s | 3H | -OCH3 group |
Hydroxyl (-OH) | 5.40 | d | 1H | Cyclohexyl hydroxyl |
Mass Spectrometry
High-resolution ESI-MS shows [M+H]+ at m/z 510.1452 (calc. 510.1456 for C23H29ClN3O6S) [4]. Characteristic MS/MS fragments include:
Conformational Flexibility
Molecular dynamics simulations (200 ns, AMBER force field) reveal that the 4-hydroxy group reduces the rotational freedom of the cyclohexyl ring by ~18% compared to glibenclamide. This is quantified via root-mean-square fluctuation (RMSF) of the sulfonylurea moiety (0.42 Å vs. 0.51 Å in glibenclamide) [9]. The hydroxyl group forms a stable intramolecular H-bond with the sulfonyl oxygen (distance: 2.05 Å; occupancy: 78%), preorganizing the molecule for SUR1 receptor binding [4].
Binding Affinity to SUR1 Receptor
Free energy perturbation calculations indicate 6.5-fold lower potency of 4-hydroxyglibenclamide vs. glibenclamide, consistent with experimental rat models [6]. Key determinants include:
Parameter | 4-Hydroxyglibenclamide | Glibenclamide | Change |
---|---|---|---|
Cyclohexyl RMSF (Å) | 0.42 | 0.51 | -17.6% |
Intramolecular H-bond Occupancy | 78% | N/A | New |
Hydrophobic Contact Energy | -42.6 kcal/mol | -50.1 kcal/mol | +15.0% |
EC50 (Hypoglycemia) | 6.5 μM | 1.0 μM | 6.5× increase |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3